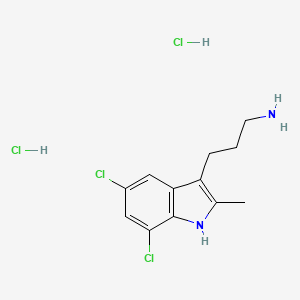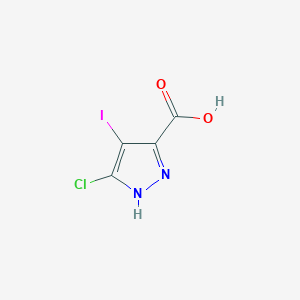
5-Fluoro-2-iodo-4-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-iodo-4-methylpyrimidine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine They are key components in nucleic acids, such as DNA and RNA, and are widely studied for their biological and chemical properties
Méthodes De Préparation
The synthesis of 5-Fluoro-2-iodo-4-methylpyrimidine typically involves the introduction of fluorine and iodine atoms into the pyrimidine ring. One common method is the halogenation of 4-methylpyrimidine. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and iodinating agents like iodine or N-iodosuccinimide (NIS). The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
5-Fluoro-2-iodo-4-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Applications De Recherche Scientifique
5-Fluoro-2-iodo-4-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyrimidines and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Fluorinated pyrimidines are known for their anticancer properties. This compound may be investigated for its potential as an anticancer agent.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of fluorine and iodine atoms
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-iodo-4-methylpyrimidine involves its interaction with biological molecules. The fluorine atom’s high electronegativity can influence the compound’s binding to enzymes and nucleic acids, potentially inhibiting their function. The iodine atom can also play a role in the compound’s reactivity and binding affinity. These interactions can lead to the disruption of cellular processes, making the compound a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
5-Fluoro-2-iodo-4-methylpyrimidine can be compared with other fluorinated pyrimidines, such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.
2-Fluoro-4-iodo-5-methylpyridine: A similar compound with a pyridine ring instead of a pyrimidine ring, used in various chemical syntheses.
5-Fluoro-2-methylpyrimidine: Another fluorinated pyrimidine with different substitution patterns, studied for its biological activities .
Propriétés
Formule moléculaire |
C5H4FIN2 |
|---|---|
Poids moléculaire |
238.00 g/mol |
Nom IUPAC |
5-fluoro-2-iodo-4-methylpyrimidine |
InChI |
InChI=1S/C5H4FIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 |
Clé InChI |
IUHJRXSIOFJCMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
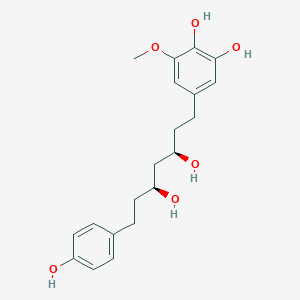
![5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B15251500.png)
![2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B15251516.png)
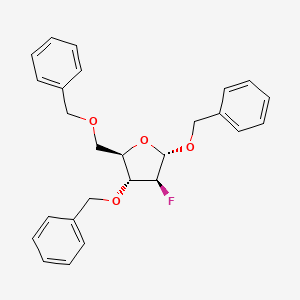
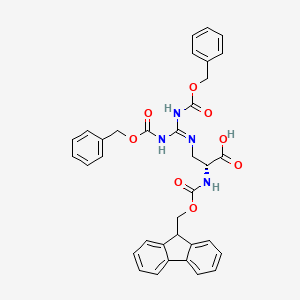
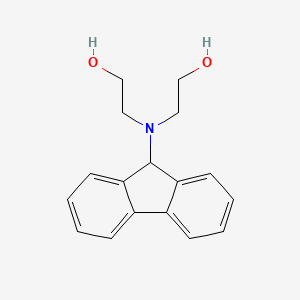
![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)
